6-Hydroxyadamantan-2-one

Übersicht

Beschreibung

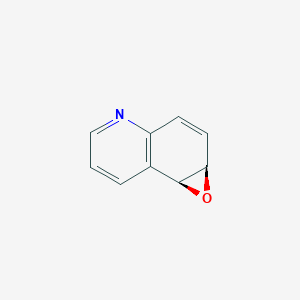

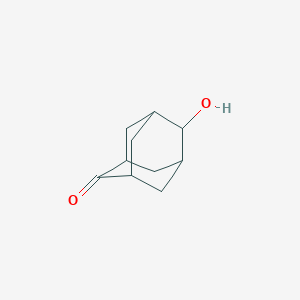

“6-Hydroxyadamantan-2-one” is a derivative of adamantane . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 .

Synthesis Analysis

The synthesis of 5-hydroxyadamantan-2-one (also known as kemantane) involves the oxidation of adamantan-2-one by a mixture of concentrated HNO3 and H2SO4 . The reaction is carried out primarily at 20°C for a long time . An improved method for its preparation has been developed and patented, which uses organic solvents of toxicity classes 1 and 2: hexane, chloroform, carbon tetrachloride, and toluene .

Molecular Structure Analysis

The molecular structure of 6-Hydroxyadamantan-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 .

Chemical Reactions Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes as the major products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxyadamantan-2-one include a molecular weight of 166.2170 . Its melting point is >300 °C and its boiling point is 296.5±33.0 °C . It has a density of 1.301±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

6-Hydroxyadamantan-2-one derivatives have shown significant neuroprotective activity. Research demonstrates their efficacy in enhancing cerebral blood flow, particularly under conditions of brain ischemia. These derivatives do not block NMDA receptors but improve blood flow in ischemic brains. This effect is thought to be mediated by the GABA-ergic system of brain vessels, indicating a neuroprotective action distinct from other neurological drugs like picamilon, Mexidol, nimodipine, cinnarizine, and Cavinton (Mirzoyan et al., 2014; Kurza et al., 2018).

Cerebrovascular Anti-Ischemic Activity

Studies on new 5-hydroxyadamantan-2-one derivatives with various acids have been conducted to discover compounds with cerebrovascular anti-ischemic activity. These derivatives, particularly esters of succinic acid and 5-hydroxyadamantan-2-one, exhibited potent effects on cerebral circulation under ischemic conditions without lowering arterial blood pressure. They were also found to be less toxic compared to other substances (Kurza et al., 2018).

Pharmacological Development

6-Hydroxyadamantan-2-one has been a subject of study in the development and validation of pharmacological methods. Research has focused on determining impurities in drug substances like kemantane, a drug derived from 5-hydroxyadamantan-2-one. Chromatographic methods have been developed and validated for this purpose, demonstrating the compound's role in pharmaceutical research and quality control (Tolkacheva et al., 2013; Tolkacheva et al., 2014).

Eigenschaften

IUPAC Name |

6-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGTAKCWHCTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyadamantan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)